molecular formula C18H13N3O3S3 B2917461 Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazole-4-carboxylate CAS No. 864938-87-4

Ethyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazole-4-carboxylate

Cat. No. B2917461
CAS RN: 864938-87-4
M. Wt: 415.5
InChI Key: KBXPQXZJLWSMKM-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting diverse biological activities . They have been used to develop new compounds that act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Synthesis Analysis

Thiazole derivatives have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiazole derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : A study by Tang Li-jua (2015) describes the design and synthesis of a novel compound through the cyclization of thioamide with 2-chloroacetoacetate, highlighting the compound's potential as a precursor for further chemical reactions and applications in medicinal chemistry Tang Li-jua, 2015.

Antimicrobial and Anticancer Activity

  • Antimicrobial Evaluation : YN Spoorthy et al. (2021) conducted synthesis, characterization, docking studies, and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates. This research highlights the antimicrobial potential of these compounds, showcasing their utility in addressing microbial resistance YN Spoorthy et al., 2021.

  • Discovery of Apoptosis-Inducing Agents : A study by E. Gad et al. (2020) focused on the discovery of new apoptosis-inducing agents based on Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate for breast cancer. This study demonstrates the synthesis of compounds showing significant antiproliferative potential against cancer cell lines, indicating their potential as anticancer therapeutics E. Gad et al., 2020.

Synthetic Methodologies and Chemical Properties

  • Convenient Synthesis of Derivatives : Research by H. M. Mohamed (2021) presents a convenient synthesis method for Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives. This work elaborates on the chemical reactions and potential applications of these derivatives in developing new pharmaceuticals H. M. Mohamed, 2021.

Theoretical and Experimental Studies

  • Solid State Studies : A study by S. Madan Kumar et al. (2020) on Ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate provides detailed insights into the compound's structure through spectroscopic methods and theoretical optimization, contributing to the understanding of its chemical properties S. Madan Kumar et al., 2020.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives generally interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other types of intermolecular interactions . The exact mode of action would depend on the specific biological activity and the target involved.

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways, depending on their specific biological activities . For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins or enzymes, thereby affecting the associated biochemical pathways.

Pharmacokinetics

Thiazole derivatives generally exhibit good bioavailability, with properties such as solubility in water and alcohol, and sparing solubility in organic solvents and dyes . The exact pharmacokinetic properties would depend on factors such as the compound’s chemical structure and the route of administration.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of effects at the molecular and cellular levels, depending on their specific biological activities . For instance, some thiazole derivatives have been found to induce cell death in cancer cells, while others have been found to inhibit the growth of bacteria or fungi.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives . The exact influence would depend on factors such as the compound’s chemical structure and the specific biological activity.

Future Directions

Thiazoles have been the focus of many researchers due to their potential as biologically active compounds . Future research may focus on the design and structure–activity relationship of bioactive molecules . The development of new compounds related to this scaffold could lead to the discovery of drug molecules with lesser side effects .

properties

IUPAC Name

ethyl 2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S3/c1-2-24-17(23)11-9-25-18(20-11)21-15(22)13-7-8-14(26-13)16-19-10-5-3-4-6-12(10)27-16/h3-9H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXPQXZJLWSMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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